molecular formula C22H24N2OS B2848061 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenylbutanamide CAS No. 1797175-37-1

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenylbutanamide

Cat. No.: B2848061
CAS No.: 1797175-37-1
M. Wt: 364.51
InChI Key: XHJMBAFAOQVQGC-UHFFFAOYSA-N
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Description

“N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenylbutanamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazole derivatives are known to exhibit a wide range of biological activities .


Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions. For example, they can react with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazole derivatives generally have interesting chemical properties due to the presence of sulfur and nitrogen in the ring .

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activities. Thiazole derivatives are a promising class of compounds in medicinal chemistry, and further exploration of their properties and mechanisms of action could lead to the development of new therapeutic agents .

Properties

IUPAC Name

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-4-18(17-11-6-5-7-12-17)21(25)23-14-20-16(3)24-22(26-20)19-13-9-8-10-15(19)2/h5-13,18H,4,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJMBAFAOQVQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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